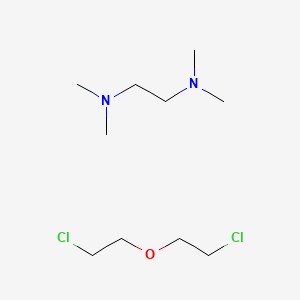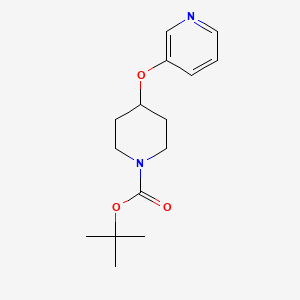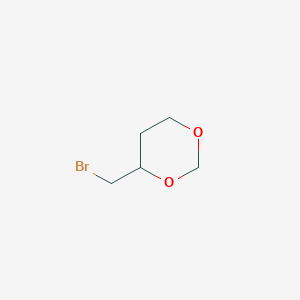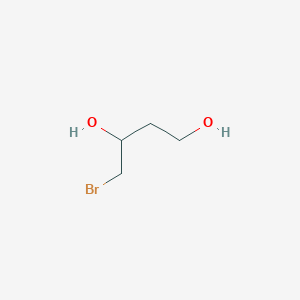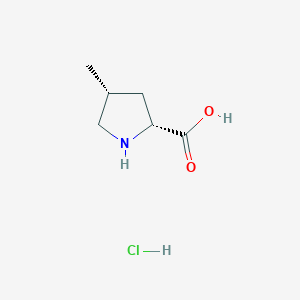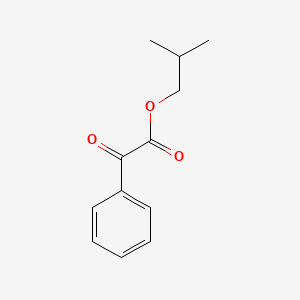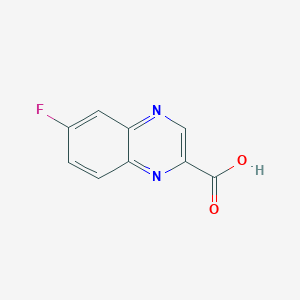
6-Fluoroquinoxaline-2-carboxylic acid
Overview
Description
6-Fluoroquinoxaline-2-carboxylic acid is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Its molecular formula is C9H5FN2O2, and it has a molecular weight of 192.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-fluoroquinoxaline with carbon dioxide under high pressure and temperature conditions . Another approach includes the use of halogenated quinoxaline derivatives, which are then subjected to carboxylation reactions .
Industrial Production Methods: Industrial production of 6-fluoroquinoxaline-2-carboxylic acid often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of fluorinated precursors and carboxylating agents under controlled conditions to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into 6-fluoroquinoxaline-2-carboxamide.
Substitution: Halogenation and nitration reactions are common, where the fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: 6-Fluoroquinoxaline-2-carboxamide.
Substitution: Various halogenated and nitrated quinoxaline derivatives.
Scientific Research Applications
6-Fluoroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-fluoroquinoxaline-2-carboxylic acid primarily involves the inhibition of bacterial DNA-gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks, thereby blocking the progress of the replication fork and leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to traditional antibiotics .
Comparison with Similar Compounds
- 6-Fluoroquinoline-2-carboxylic acid
- 6-Fluoroquinoxaline-2-carboxamide
- 6-Chloroquinoxaline-2-carboxylic acid
Comparison: 6-Fluoroquinoxaline-2-carboxylic acid is unique due to the presence of a fluorine atom at the 6-position, which enhances its chemical stability and biological activity compared to its non-fluorinated counterparts . The fluorine atom also improves its ability to penetrate cell membranes, making it more effective as an antimicrobial agent .
Properties
IUPAC Name |
6-fluoroquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGVGGGGVMZBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate](/img/structure/B3258863.png)

![3-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B3258873.png)
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B3258877.png)
